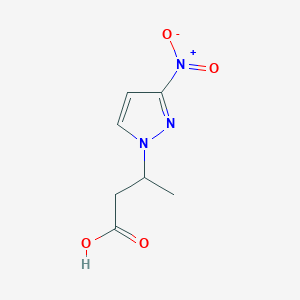

3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O4 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

3-(3-nitropyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C7H9N3O4/c1-5(4-7(11)12)9-3-2-6(8-9)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) |

InChI Key |

DBIBFHYAZBGGKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)N1C=CC(=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Future Directions and Advanced Research Perspectives for Nitro Substituted Pyrazole Carboxylic Acids

Development of Innovative and Sustainable Synthetic Routes for Complex Analogues

The future of synthesizing complex nitro-substituted pyrazole (B372694) carboxylic acid analogues lies in the adoption of green and sustainable chemistry principles. nih.govbenthamdirect.com Traditional synthetic methods often rely on harsh reaction conditions and hazardous solvents, which present significant environmental challenges. benthamdirect.com The development of innovative and sustainable synthetic routes is crucial for the environmentally benign production of these compounds.

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields for the synthesis of pyrazole derivatives. researchgate.netnih.gov

Green Solvents and Catalysts: The use of water, ethanol, or solvent-free conditions is becoming more prevalent in pyrazole synthesis. nih.govresearchgate.net Furthermore, the application of recyclable and biodegradable catalysts is a key aspect of sustainable chemical production. nih.govnih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient and atom-economical, providing a streamlined approach to constructing complex molecular architectures from simple precursors. researchgate.net This strategy is particularly valuable for generating libraries of diverse pyrazole derivatives for screening purposes.

These green synthetic strategies are not only environmentally friendly but also often lead to higher efficiency and operational simplicity, making them attractive for both academic research and industrial applications. nih.gov

Application of Advanced Spectroscopic and Structural Techniques for Enhanced Chemical Understanding

A deeper understanding of the structure, bonding, and dynamics of nitro-substituted pyrazole carboxylic acids is essential for predicting their properties and reactivity. Advanced spectroscopic and structural techniques are instrumental in providing these critical insights.

| Technique | Application in the Study of Pyrazole Carboxylic Acids | Key Insights |

| Solid-State NMR Spectroscopy | Elucidation of hydrogen-bonding networks and dynamic processes in the solid state. nih.govacs.orgfu-berlin.de | Provides information on proton transfer dynamics and tautomeric equilibria. nih.govacs.orgfu-berlin.de |

| X-ray Crystallography | Precise determination of molecular geometry, bond lengths, bond angles, and crystal packing. nih.govacs.orgfu-berlin.de | Reveals detailed information about intermolecular interactions, such as hydrogen bonds, which govern the solid-state architecture. cambridge.org |

| Computational Chemistry (DFT) | Complements experimental data by providing insights into electronic structure, vibrational frequencies, and NMR chemical shifts. rsc.org | Helps in the interpretation of spectroscopic data and in understanding the influence of substituents on molecular properties. rsc.org |

The combined application of these techniques allows for a comprehensive characterization of nitro-substituted pyrazole carboxylic acids, linking their molecular structure to their macroscopic properties and chemical behavior.

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) into computational chemistry is set to revolutionize the design and discovery of new molecules, including novel nitro-substituted pyrazole carboxylic acids. eurasianjournals.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of new compounds, significantly accelerating the research and development process. nih.gov

Future applications in this area include:

Predictive Modeling: AI and ML algorithms can be trained to predict a wide range of properties, such as biological activity, toxicity, and physicochemical characteristics, based on molecular structure. eurasianjournals.com This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Machine learning models can generate novel molecular structures with desired properties, providing innovative starting points for drug discovery programs. oxfordglobal.com

Optimization of Synthetic Routes: AI can be used to predict the outcomes of chemical reactions and to identify optimal reaction conditions, leading to more efficient and sustainable synthetic processes.

The synergy between AI, ML, and computational chemistry holds immense promise for the rational design of nitro-substituted pyrazole carboxylic acids with tailored functionalities and applications. eurasianjournals.com

Exploration of Novel Chemical Transformations and Reactivity Patterns Modulated by the Nitro and Carboxylic Acid Functionalities

The nitro and carboxylic acid groups are key to the chemical reactivity of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid and its analogues, offering numerous avenues for novel chemical transformations. The electron-withdrawing nature of the nitro group influences the aromaticity and reactivity of the pyrazole ring, while the carboxylic acid group provides a handle for a variety of chemical modifications. nih.govnih.gov

Future research in this area will likely focus on:

Functional Group Interconversion: Exploring new methods to transform the nitro and carboxylic acid groups into other functionalities, thereby expanding the chemical space of accessible pyrazole derivatives.

Cyclization Reactions: Utilizing the inherent reactivity of the pyrazole core and its substituents to construct novel fused heterocyclic systems with unique biological and material properties. dergipark.org.tr

Catalytic Cross-Coupling Reactions: Employing modern catalytic methods to forge new carbon-carbon and carbon-heteroatom bonds at various positions of the pyrazole ring, enabling the synthesis of highly functionalized and complex molecules.

A thorough investigation of the interplay between the nitro and carboxylic acid functionalities will continue to unveil new reactivity patterns and open doors to the synthesis of previously inaccessible molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Coupling reactions : Use Suzuki-Miyaura coupling to attach the pyrazole ring to the butanoic acid backbone. Pre-functionalize the pyrazole with a nitro group before coupling to avoid side reactions .

- Nitro group introduction : Nitration of the pyrazole ring using HNO₃/H₂SO₄ at 0–5°C, followed by neutralization to prevent over-oxidation .

- Optimization : Adjust reaction temperature (e.g., 60–80°C for coupling), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and solvent polarity (e.g., DMF for solubility). Monitor by TLC/HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the nitro group position (δ 8.5–9.0 ppm for aromatic protons) and butanoic acid chain integrity (δ 2.5–3.0 ppm for CH₂ groups) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₈N₄O₄; expected [M+H]⁺ = 231.0522) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect isomers .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodology :

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., mp >150°C inferred from analogs) .

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .

- Light sensitivity : Store in amber vials at –20°C; compare UV-Vis spectra before/after light exposure .

Advanced Research Questions

Q. How does the nitro group at the 3-position of the pyrazole ring influence bioactivity compared to other substituents (e.g., methyl, carboxylate)?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 3-methyl or 3-carboxy variants) and test in antibacterial assays (MIC against S. aureus and E. coli) .

- Electron-withdrawing effects : Use computational DFT studies to compare the nitro group’s impact on electron density and binding affinity to target enzymes .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to histamine H₂ receptors (similar to branched carboxylic acid ligands) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in a lipid bilayer .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) between synthesis batches?

- Methodology :

- 2D NMR (COSY, HSQC) : Identify coupling patterns to distinguish regioisomers (e.g., nitro group at 3- vs. 5-position) .

- X-ray crystallography : Obtain single crystals (via slow evaporation in ethanol/water) to unambiguously assign the nitro group’s position .

- Batch comparison : Analyze by LC-MS to detect trace impurities (e.g., unreacted precursors) and optimize purification (e.g., silica gel chromatography) .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.